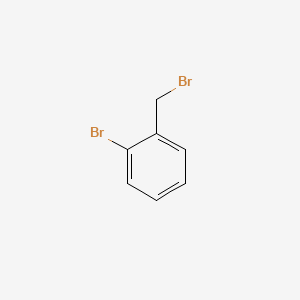

2-Bromobenzyl bromide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-bromo-2-(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSYGJNFCREHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063022 | |

| Record name | 2-Bromobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow solid; mp = 29-32 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Bromobenzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19540 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3433-80-5 | |

| Record name | 2-Bromobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3433-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003433805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-2-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-2-dibromotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromobenzyl Bromide

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromobenzyl bromide (CAS No. 3433-80-5), a crucial reagent in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of its physical characteristics, the experimental methods for their determination, and a logical framework for understanding their interrelationships.

Core Physical Properties

This compound, with the molecular formula C₇H₆Br₂, is a white to off-white solid at room temperature.[1] Its chemical structure, 1-bromo-2-(bromomethyl)benzene, features a benzene (B151609) ring substituted with both a bromine atom and a bromomethyl group, contributing to its reactivity and specific physical characteristics.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes |

| Molecular Weight | 249.93 | g/mol | [2][3][4] |

| Melting Point | 29-32 | °C | [1][3][5][6][7][8][9][10][11][12] |

| Boiling Point | 253 | °C | at 760 mmHg[1][9] |

| 129 | °C | at 19 mmHg[3][5][6][7][8][10][11] | |

| Density | 1.849 | g/cm³ | [1][9] |

| 1.8246 | g/cm³ | Rough estimate[7][8][10] | |

| Solubility | Insoluble | - | In water[1][7][8][13] |

| Soluble (1g/10mL) | - | In dioxane, clear, colorless solution[1][3][6][11][13] | |

| Refractive Index (n20/D) | 1.619 | - | (lit.)[1][3][6][7][8][11] |

| 1.6170 - 1.6190 | - | at 20°C, 589 nm[14] | |

| 1.605 | - | [9] | |

| Vapor Pressure | 0.0298 | mmHg | at 25°C[1][8][9] |

| Flash Point | 118 | °C | [1][9] |

| >110 | °C | (> 230 °F)[5][7] | |

| Appearance | White to off-white powder/solid | - | [1] |

| Liquid after melting | - | [7][13][14] | |

| Clear colorless to yellow | - | [7][13][14] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.[1] For a pure compound, this range is typically narrow (0.5-2°C).

Boiling Point Determination

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is often determined under reduced pressure to prevent decomposition.

Apparatus:

-

Distillation apparatus or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating mantle or oil bath

-

Vacuum source

Procedure (Siwoloboff Method):

-

A small amount of liquid this compound (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The test tube is attached to a thermometer and heated in a controlled manner.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[10] This temperature is recorded along with the corresponding pressure.

Density Determination

The density of solid this compound can be determined by measuring its mass and volume.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the solid is insoluble (e.g., water, if the compound is confirmed to be insoluble and does not react)

Procedure (Volume Displacement):

-

The mass of a sample of this compound is accurately measured using an analytical balance.

-

A known volume of an inert liquid is placed in a graduated cylinder.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.

-

The new volume of the liquid is recorded.

-

The volume of the solid is the difference between the final and initial liquid volumes.

-

The density is calculated by dividing the mass of the solid by its determined volume.[15][16]

Solubility Determination

Solubility is assessed qualitatively to understand its behavior in various solvent systems.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rod

-

Solvents of varying polarity (e.g., water, dioxane, ethanol, hexane)

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously using a vortex mixer or by stirring.

-

The mixture is observed to determine if the solid has dissolved completely.

-

If the solid dissolves, it is recorded as "soluble." If it does not, it is recorded as "insoluble" or "sparingly soluble."[7][9] The process can be repeated with different solvents to establish a solubility profile.

Refractive Index Measurement

Since this compound is a solid at room temperature, its refractive index is measured in the molten state.

Apparatus:

-

Abbe refractometer with a temperature-controlled prism

-

Dropper or glass rod

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone) and allowed to dry.

-

A small sample of this compound is melted.

-

A few drops of the molten liquid are placed on the lower prism of the refractometer.

-

The prisms are closed, and the sample is allowed to come to the desired temperature (typically 20°C).

-

The light source is adjusted, and the telescope is focused to observe the light-dark boundary.

-

The compensator is adjusted to eliminate any color fringes.

-

The control knob is turned to align the boundary line with the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.[17][18][19]

Interrelationship of Physical Properties

The physical properties of this compound are interconnected and are dictated by its molecular structure. The following diagram illustrates these relationships.

Caption: Interrelationship of the molecular structure and physical properties of this compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. youtube.com [youtube.com]

- 8. pennwest.edu [pennwest.edu]

- 9. researchgate.net [researchgate.net]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chemistry-online.com [chemistry-online.com]

- 16. wjec.co.uk [wjec.co.uk]

- 17. davjalandhar.com [davjalandhar.com]

- 18. youtube.com [youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 2-Bromobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromobenzyl bromide (CAS No. 3433-80-5), a pivotal reagent in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This document outlines its chemical structure, physicochemical properties, synthesis protocols, reactivity, and key applications, with a focus on its role in drug discovery and development.

Chemical Structure and Identification

This compound, also known as α,2-Dibromotoluene, is a disubstituted aromatic compound. Its structure features a benzene (B151609) ring with a bromine atom and a bromomethyl group attached to adjacent carbon atoms (ortho position). This bifunctional nature makes it a versatile building block in complex organic synthesis.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-bromo-2-(bromomethyl)benzene[1] |

| CAS Number | 3433-80-5[2][3][4][5][6] |

| EC Number | 222-334-8[3][5] |

| Molecular Formula | C₇H₆Br₂[5][6][7] |

| Synonyms | α,2-Dibromotoluene, o-Bromobenzyl bromide[2][3][6] |

| InChI Key | LZSYGJNFCREHMD-UHFFFAOYSA-N[6][8] |

| Canonical SMILES | C1=CC=C(C(=C1)CBr)Br[6] |

Physicochemical Properties

This compound is typically a white to off-white or pale yellow solid at room temperature.[1][2][5] Its stability under normal conditions makes it suitable for various laboratory and industrial applications.[9]

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 249.93 g/mol [3][5][7][10] |

| Appearance | White to off-white powder or colorless to light yellow liquid/solid.[2][5] |

| Melting Point | 29-32 °C[5][8][11] |

| Boiling Point | 253 °C at 760 mmHg; 129 °C at 19 mmHg[5][11]; 130°C at 12mm[2] |

| Density | 1.849 g/cm³[5] |

| Refractive Index | n20/D 1.619[5][8][11] |

| Solubility | Insoluble in water. Soluble in dioxane (1g/10 mL).[5][6][8][11] |

| Flash Point | 113 °C (closed cup)[8] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the radical bromination of 2-bromotoluene (B146081). Several methods exist, with variations in reagents and conditions.

Protocol 1: Photobromination of 2-Bromotoluene

This method involves the free-radical substitution of a hydrogen atom on the methyl group of 2-bromotoluene using elemental bromine, initiated by light.

Experimental Procedure:

-

A solution of 0.2 mole of 2-bromotoluene in a five-fold amount of dry carbon tetrachloride is prepared and placed in a two-necked flask equipped with a reflux condenser and a dropping funnel.[2]

-

The flask is heated to boiling, and the reaction mixture is irradiated with a 500-watt photolamp.[2]

-

0.205 mole of elemental bromine (previously dried with concentrated sulfuric acid) is added dropwise. The rate of addition should be controlled to ensure the solution remains nearly colorless.[2]

-

The reaction is typically complete within 30 minutes to 2 hours.[2]

-

After cooling, the solution is washed sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.[2]

-

The organic layer is dried with magnesium sulfate, and the solvent is removed under reduced pressure.[2]

-

The resulting residue is purified by vacuum distillation (b.p. 130°C/12mmHg) to yield this compound. Crystallization from ethanol (B145695) or ligroin can also be used for purification.[2]

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The reactivity of this compound is characterized by the two bromine substituents. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide can participate in various cross-coupling reactions. This dual reactivity makes it a valuable intermediate in the synthesis of complex molecules.

Key Applications:

-

Pharmaceutical Synthesis: It is a crucial building block for numerous pharmaceutical compounds. It is notably used in the synthesis of substituted quinazolines and 1,2,3,4-tetrahydroquinazolines, which are structural motifs present in many bioactive molecules.[7][11]

-

Intermediate for APIs: this compound serves as a key intermediate in the production of Active Pharmaceutical Ingredients (APIs), including those targeting the central nervous system.[10]

-

Organic Synthesis: It is used in the synthesis of 2- and 3-substituted indenes and tris-2-bromotribenzylamine.[7][11] Its ability to introduce a 2-bromobenzyl group makes it a versatile reagent for creating a wide range of organic compounds.[6]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[1][5] It is also a lachrymator, meaning it can irritate the eyes and cause tearing.[1] The compound is moisture-sensitive.[5]

-

Handling: Work should be conducted in a well-ventilated area or in a closed system.[5] Personal protective equipment, including gloves, protective clothing, and eye/face protection, is mandatory.[5]

-

Storage: Store in a dry, refrigerated, and tightly closed container in a designated corrosives area.[5] It should be kept away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[5]

This guide serves as a foundational resource for professionals engaged in research and development. For detailed spectroscopic data and further applications, consulting specialized chemical databases and peer-reviewed literature is recommended.

References

- 1. This compound | C7H6Br2 | CID 76965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. guidechem.com [guidechem.com]

- 7. 2-ブロモベンジルブロミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound 98 3433-80-5 [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound | 3433-80-5 [chemicalbook.com]

2-Bromobenzyl bromide solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromobenzyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to its role as a reagent in organic synthesis, particularly in the pharmaceutical industry, understanding its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development.[1] This document consolidates available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates key concepts through logical and workflow diagrams.

This compound, also known as α,2-Dibromotoluene, is a solid at room temperature.[2][3] It appears as a colorless to light yellow or white to off-white solid or powder.[2][4] Key physical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 3433-80-5 | [2] |

| Molecular Formula | C₇H₆Br₂ | [5] |

| Molecular Weight | 249.93 g/mol | [6] |

| Melting Point | 29-32 °C (84.2-89.6 °F) | [2][3][5] |

| Boiling Point | 129 °C (264.2 °F) at 19 mmHg | [2][5] |

| Appearance | Colorless to light yellow solid | [2] |

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, data from chemical suppliers provides solubility in select solvents. The compound's structure, featuring a benzene (B151609) ring, makes it generally soluble in non-polar to moderately polar organic solvents and insoluble in highly polar solvents like water.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility data for this compound. For solvents not listed, experimental determination is required.

| Solvent | Formula | Type | Solubility | Observations | References |

| Dioxane | C₄H₈O₂ | Ether | 1 g / 10 mL | Clear, colorless solution | [1][3][4][6][7] |

| Methanol | CH₃OH | Alcohol | 1 g / 10 mL | Clear, almost colorless solution | [3][6] |

| Water | H₂O | Aqueous | Insoluble / Sparingly soluble | - | [1][4][8][9] |

Factors Influencing Solubility

The solubility of a solid organic compound like this compound is governed by several key factors, including the principle of "like dissolves like," temperature, and the specific intermolecular forces between the solute and the solvent.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted Isothermal Shake-Flask Method for determining the thermodynamic solubility of a solid compound in an organic solvent.[10][11] This method is considered a gold standard for its accuracy.[11]

Safety Precaution: this compound is corrosive and causes severe skin burns and eye damage.[2][12] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[12]

Materials and Apparatus

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Glass vials or flasks with screw caps (B75204) or stoppers

-

Thermostatically controlled shaker or agitator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is maintained.[10][11]

-

Solvent Addition: Add a known volume of the organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. The time required can vary but is often between 24 and 48 hours. It is recommended to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing, indicating equilibrium has been achieved.[10]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into an autosampler vial. This step is critical to remove all undissolved solid particles.[10][11]

-

Dilution: If necessary, accurately dilute the filtered sample with the solvent to a concentration that falls within the calibration range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the Isothermal Shake-Flask solubility determination method.

References

- 1. quora.com [quora.com]

- 2. filab.fr [filab.fr]

- 3. Water Solubility | Scymaris [scymaris.com]

- 4. oecd.org [oecd.org]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. oecd.org [oecd.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. www1.udel.edu [www1.udel.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity Profile and Mechanisms of 2-Bromobenzyl Bromide

Abstract

This compound (CAS: 3433-80-5), also known as α,2-dibromotoluene, is a versatile bifunctional aromatic reagent critical in organic synthesis.[1] Its structure, featuring two bromine atoms with distinct reactivities, makes it an invaluable building block for pharmaceuticals, agrochemicals, and fine chemicals.[2][3][4] This document provides a comprehensive technical overview of the reactivity profile of this compound, detailing its primary reaction mechanisms, quantitative kinetic data, and detailed experimental protocols for key transformations. The guide is intended to serve as a resource for professionals in research, development, and drug discovery.

Core Reactivity Profile

The reactivity of this compound is dominated by the significant difference in lability between the two bromine substituents. The benzylic bromide (CH₂Br) is highly reactive towards nucleophilic substitution and organometallic preparations, while the aryl bromide (C-Br on the benzene (B151609) ring) is comparatively inert under these conditions but serves as a handle for metal-catalyzed cross-coupling reactions.[5] This differential reactivity allows for selective, stepwise functionalization.

-

Benzylic Bromide: The C-Br bond at the benzylic position is weakened due to the stability of the resulting benzylic carbocation intermediate, which is resonance-stabilized by the adjacent aromatic ring.[6] This makes it an excellent electrophile for nucleophilic attack.

-

Aryl Bromide: The C-Br bond on the aromatic ring is much stronger due to the sp² hybridization of the carbon atom and partial double bond character. It is generally unreactive towards classical nucleophilic substitution but is readily activated by transition metal catalysts, such as palladium complexes.[7]

Caption: Differential reactivity of the two bromine atoms in this compound.

Key Reaction Mechanisms

Nucleophilic Substitution at the Benzylic Position

The benzylic bromide is highly susceptible to nucleophilic substitution, a cornerstone of its utility.[3][4] The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and reaction conditions.

-

Sₙ1 Mechanism: Favored by polar protic solvents and weaker nucleophiles. The rate-determining step is the formation of a resonance-stabilized benzylic carbocation.

-

Sₙ2 Mechanism: Favored by polar aprotic solvents and strong nucleophiles. This is a concerted, single-step reaction involving a backside attack by the nucleophile.[8]

Caption: Comparative pathways for Sₙ1 and Sₙ2 nucleophilic substitution.

Grignard Reagent Formation

The benzylic bromide reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form a Grignard reagent.[9][10] This transformation converts the electrophilic benzylic carbon into a potent nucleophile. The aryl bromide is unreactive under these conditions. Extreme care must be taken to exclude moisture, as Grignard reagents are strong bases and react readily with water.[10][11]

Caption: Logical workflow for the formation of a Grignard reagent.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality is ideal for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming C-C and C-heteroatom bonds.[12] Common examples include:

-

Suzuki Coupling: Reaction with an organoboron compound.[12]

-

Heck Coupling: Reaction with an alkene.

-

Buchwald-Hartwig Amination: Reaction with an amine.[13]

These reactions typically involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki), migratory insertion, and reductive elimination.[12]

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Quantitative Reactivity Data

While specific kinetic data for this compound is not widely published, its reactivity can be inferred from studies on structurally similar substituted benzyl (B1604629) bromides. The data below is for reactions with various nucleophiles, illustrating the impact of substituents and reaction conditions. All reactions are second-order.

Table 1: Second-Order Rate Constants (k) for Reactions of Substituted Benzyl Bromides

| Substrate | Nucleophile | Solvent System (v/v) | Temp. (°C) | k (L mol⁻¹ min⁻¹) |

|---|---|---|---|---|

| Benzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | N/A | 0.41[5] |

| Benzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | N/A | 0.93[5] |

| Benzyl bromide | p-Chloroaniline | Nitrobenzene-Ethanol (80:20) | N/A | 0.19[5] |

| p-Chlorobenzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | N/A | 0.25[5] |

| p-Nitrobenzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | N/A | 0.05[5] |

| 2-Chlorobenzyl bromide | Pyridine | Acetone | 35 | 0.0211[5] |

| 3-Chlorobenzyl bromide | Pyridine | Acetone | 35 | 0.024[5] |

| 4-Chlorobenzyl bromide | Pyridine | Acetone | 35 | 0.0150[5] |

Note: The electron-withdrawing nature of the ortho-bromo substituent in this compound is expected to decrease the rate of nucleophilic substitution compared to unsubstituted benzyl bromide.[5]

Table 2: Representative Reaction Yields

| Reaction | Product | Yield | Reference |

|---|---|---|---|

| Radical Bromination of o-bromotoluene | This compound | 80% | [14] |

| One-pot synthesis from toluene (B28343) | this compound | 82% |[15] |

Experimental Protocols

Protocol: Synthesis of this compound via Radical Bromination

This protocol details the synthesis from o-bromotoluene, a common laboratory-scale method.[14]

Materials:

-

o-Bromotoluene (0.2 mole)

-

Carbon tetrachloride (CCl₄), dry

-

Bromine (Br₂), elemental (0.205 mole)

-

Aqueous sodium bicarbonate solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Equipment:

-

Two-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

500-watt photolamp

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 0.2 mole of o-bromotoluene in a five-fold volume of dry CCl₄ and charge it into the reaction flask.

-

Heat the mixture to reflux.

-

Irradiate the flask with the 500-watt photolamp.

-

Slowly add 0.205 mole of bromine dropwise. The rate of addition should be controlled to ensure the CCl₄ dripping from the condenser remains nearly colorless. The reaction typically takes 30-120 minutes.[14]

-

Evolved hydrogen bromide (HBr) gas should be directed into a water trap.

-

After the addition is complete, stop the irradiation and cool the reaction mixture.

-

Wash the cooled solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate, and again with ice-water in a separatory funnel.

-

Dry the organic layer over anhydrous MgSO₄.

-

Remove the CCl₄ solvent under reduced pressure using a rotary evaporator.

-

The crude residue can be purified by vacuum distillation (b.p. 130°C/12 mmHg) to yield the final product.[14]

Protocol: General Procedure for Nucleophilic Substitution with an Amine

This protocol outlines a general method for the N-alkylation of an amine using this compound, a common step in the synthesis of pharmaceutical intermediates.[16]

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0 eq)

-

Ethyl acetate (B1210297)

-

Brine solution

Equipment:

-

Round-bottom flask with a stir bar

-

Condenser (if heating)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

Procedure:

-

To a solution of the amine (1.1 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 2.0 eq).

-

Stir the suspension at room temperature.

-

Add a solution of this compound (1.0 eq) in a minimal amount of DMF.

-

Stir the reaction at room temperature or heat gently (e.g., 60-80 °C) until TLC analysis indicates the consumption of the starting material.

-

Cool the mixture to room temperature and quench by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Experimental workflow for a typical nucleophilic substitution reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. CAS 3433-80-5: this compound | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. quora.com [quora.com]

- 7. benchchem.com [benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nobelprize.org [nobelprize.org]

- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. guidechem.com [guidechem.com]

- 16. 2-溴苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Stability and Storage of 2-Bromobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzyl bromide (α,2-dibromotoluene) is a crucial reagent and intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its utility lies in the introduction of the 2-bromobenzyl moiety, a key structural component in various bioactive molecules. However, the presence of two reactive bromine atoms—one on the aromatic ring and one on the benzylic position—renders the molecule susceptible to degradation under various conditions. A thorough understanding of its stability profile and optimal storage conditions is paramount to ensure its quality, reactivity, and the successful outcome of synthetic endeavors. This technical guide provides a comprehensive overview of the stability and recommended storage and handling procedures for this compound, based on available scientific data and principles of organic chemistry.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its sensitivity to moisture, light, and elevated temperatures. These factors can initiate degradation pathways that consume the desired reagent and generate impurities, potentially complicating reaction workups and compromising the purity of the final product.

Hydrolysis

The benzylic bromide is highly susceptible to nucleophilic attack by water, leading to hydrolysis. This is the most common degradation pathway under ambient conditions, especially in the presence of moisture. The reaction proceeds via an SN1 or SN2 mechanism, yielding 2-bromobenzyl alcohol and hydrobromic acid. The formation of hydrobromic acid can further catalyze the degradation of the starting material and other acid-sensitive components in a reaction mixture.

Photodegradation

Exposure to light, particularly in the UV spectrum, can induce the photodegradation of this compound. Brominated aromatic compounds are known to undergo photolytic cleavage of the carbon-bromine bond. This process can lead to the formation of radical species and subsequent debromination, resulting in the formation of various byproducts. The primary photodegradation pathway is likely the homolytic cleavage of the benzylic C-Br bond, which is weaker than the aromatic C-Br bond.

Thermal Decomposition

Elevated temperatures can promote the thermal decomposition of this compound. While specific decomposition temperatures are not well-documented, it is known that benzylic halides, in general, are less thermally stable than their aromatic counterparts. Thermal stress can accelerate hydrolysis and may also lead to the formation of polymeric materials or other complex degradation products.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, strict adherence to proper storage and handling protocols is essential. The following recommendations are based on safety data sheets (SDS) and general best practices for reactive organic halides.[1][2][3][4][5]

Storage Conditions

-

Temperature: Store in a cool environment. Refrigeration (2-8 °C) is highly recommended to minimize thermal degradation and slow down the rate of hydrolysis.[2][4] Some suppliers recommend storage at 0-6°C.

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[3] This is crucial to exclude moisture and oxygen, which can contribute to degradation.

-

Container: Use a tightly sealed, corrosion-resistant container.[1][2][3][5][6] Amber glass bottles are suitable to protect the compound from light.

-

Environment: Store in a dry and well-ventilated area, away from incompatible materials.[1][2][4]

Handling Precautions

-

Moisture: Handle the compound in a dry environment, preferably in a glove box or under a stream of inert gas, to minimize exposure to atmospheric moisture.

-

Light: Protect from direct sunlight and other sources of UV radiation during handling and in storage.[3]

-

Incompatible Materials: Avoid contact with bases, strong oxidizing agents, alcohols, amines, and metals, as these can promote vigorous or explosive reactions and degradation.[2][4]

-

Personal Protective Equipment (PPE): Due to its corrosive and lachrymatory nature, always handle this compound in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

Summary of Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and hydrolysis rate.[2][4] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents hydrolysis by excluding moisture.[3] |

| Light Exposure | In the dark (Amber container) | Prevents photodegradation.[3] |

| Container | Tightly sealed, corrosion-resistant | Prevents moisture ingress and reaction with container material.[1][2][3][5][6] |

| Incompatibilities | Away from bases, strong oxidizing agents, alcohols, amines, metals | Prevents hazardous reactions and degradation.[2][4] |

Experimental Protocols

While specific, validated stability-indicating assay methods for this compound are not publicly available, a general approach to stability testing can be outlined based on ICH guidelines for pharmaceutical intermediates.[4][5]

General Protocol for Accelerated Stability Study

-

Sample Preparation: Place a known quantity of this compound in amber glass vials that mimic the intended long-term storage container. Seal the vials under an inert atmosphere.

-

Storage Conditions: Place the vials in a stability chamber set to accelerated conditions (e.g., 40 °C / 75% RH). Place a control set of vials under recommended long-term storage conditions (e.g., 5 °C).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months) from both accelerated and long-term storage.

-

Analysis: Analyze the samples at each time point for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantitative determination of the remaining this compound content using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Related Substances: Identification and quantification of degradation products. The primary expected degradation product, 2-bromobenzyl alcohol, can be monitored. Other potential impurities can be detected as new peaks in the chromatogram.

-

-

Data Evaluation: Compare the results from the accelerated study to the long-term study to predict the shelf-life and identify significant degradation trends.

Visualization of Stability Factors

The following diagram illustrates the key factors influencing the stability of this compound and the resulting degradation pathways.

References

- 1. prepchem.com [prepchem.com]

- 2. Arrange the following compounds in order of decreasing rate of hydrolysis.. [askfilo.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 5. humiditycontrol.com [humiditycontrol.com]

- 6. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Safety Data of 2-Bromobenzyl Bromide

This technical guide provides comprehensive safety, handling, and emergency information for 2-Bromobenzyl bromide (CAS No: 3433-80-5), tailored for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the compound's properties and associated hazards.

Identification and Chemical Properties

This compound, also known as α,o-Dibromotoluene, is a versatile reagent used in organic synthesis, particularly in the pharmaceutical industry for introducing the 2-bromobenzyl moiety into molecules.[1][2] Its reactivity necessitates a detailed understanding of its chemical and physical properties for safe handling.

Table 1: Physical and Chemical Properties of this compound | Property | Value | Citations | | :--- | :--- | :--- | | Molecular Formula | C₇H₆Br₂ |[3][4] | | Molecular Weight | 249.93 g/mol |[4][5] | | Appearance | White to light yellow solid or colorless to light yellow liquid |[4][6][7][8] | | Melting Point | 29 - 32 °C (84.2 - 89.6 °F) |[1][5][6][7][8] | | Boiling Point | 129 °C (264.2 °F) @ 19 mmHg |[1][5][6][7][8] | | Flash Point | > 110 °C (> 230 °F) - closed cup |[6][9][10] | | Solubility | Insoluble in water.[1][8] Soluble in dioxane.[5] | | Refractive Index | n20/D 1.619 |[1][5][8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[6][11] It is corrosive and can cause severe skin burns and eye damage.[4][6][12][13] The substance is also toxic if inhaled and is a lachrymator, meaning it irritates the eyes and causes tearing.[3][4][6]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Citations |

|---|---|---|---|

| Skin Corrosion / Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage | [6][10][12][13] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage | [10][13] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled | [3] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals |[13][14] |

Signal Word: Danger [6][9][12][13]

Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure risk.

Detailed methodologies for minimizing exposure are outlined below:

-

Engineering Controls : All work should be conducted in a well-ventilated area, preferably within a chemical fume hood or a closed system to control vapor and dust emission.[3][6][13] Safety showers and eyewash stations must be readily accessible and in close proximity to the workstation.[6]

-

Eye and Face Protection : Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[12] A full face shield is also recommended for maximum protection.[11]

-

Skin Protection : Chemical-resistant gloves, such as PVC, must be worn.[11] Contaminated gloves should be replaced immediately. Wear appropriate protective clothing and a PVC apron to prevent any possibility of skin contact.[11][12]

-

Respiratory Protection : If ventilation is inadequate or if irritation is experienced, a full-face respirator with a type P3 (EN 143) cartridge is required.[10][12] All respirator use must comply with OSHA 29 CFR 1910.134 or equivalent European standards.[6]

In the event of a spill, follow these procedures:

-

Evacuation : Clear the area of all personnel and move upwind from the spill.[11]

-

Ventilation and Ignition Source Removal : Ensure adequate ventilation and remove all sources of ignition.[11]

-

Containment and Cleanup : For minor spills, use dry cleanup procedures.[11] Sweep up the material using non-sparking tools and place it into a suitable, labeled container for disposal.[9][11] Avoid generating dust.[11][15] Do not allow the product to enter drains.[15]

-

Handling : Avoid all personal contact, including the inhalation of dust or vapors.[11] Use only in a chemical fume hood.[16] Do not get in eyes, on skin, or on clothing.[3][16]

-

Storage : Store in a cool, dry, and well-ventilated area in the original, tightly sealed container.[3][12][13] The storage area should be designated for corrosive materials.[3][6] Keep refrigerated and store locked up.[3][12][13] This compound is incompatible with bases, strong oxidizing agents, alcohols, amines, and metals.[6]

Disposal must be conducted in accordance with all local, regional, and national hazardous waste regulations.[6][9][12] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous.[6][9] The material may be disposed of via a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[12]

Visualized Safety and Emergency Workflows

The following diagrams, generated using Graphviz, illustrate critical safety workflows for handling this compound.

Caption: Logical workflow for the safe handling of this compound.

Caption: First-aid emergency response protocol for various exposure routes.

Fire-Fighting and Emergency Measures

-

Suitable Extinguishing Media : Use carbon dioxide (CO₂), dry chemical powder, or chemical foam.[6][9][12]

-

Unsuitable Extinguishing Media : Do not use water, as the substance may react.[11]

-

Hazardous Combustion Products : During a fire, toxic and corrosive fumes may be generated, including carbon monoxide, carbon dioxide, and hydrogen bromide.[6][9][11]

-

Protective Equipment : Firefighters must wear full body protective clothing and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[6][9][11]

References

- 1. This compound | 3433-80-5 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. This compound | C7H6Br2 | CID 76965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-溴苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound [nanfangchem.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-溴苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. echemi.com [echemi.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. This compound | 3433-80-5 | TCI AMERICA [tcichemicals.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

- 16. ferris.msdssoftware.com [ferris.msdssoftware.com]

Spectroscopic Profile of 2-Bromobenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromobenzyl bromide (CAS No. 3433-80-5), a key reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.58 - 7.54 | m | 1H | Ar-H |

| 7.47 - 7.42 | m | 1H | Ar-H |

| 7.32 - 7.26 | m | 1H | Ar-H |

| 7.16 - 7.10 | m | 1H | Ar-H |

| 4.60 | s | 2H | -CH₂Br |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 137.1 | Ar-C (quaternary) |

| 133.3 | Ar-CH |

| 131.2 | Ar-CH |

| 130.0 | Ar-CH |

| 127.9 | Ar-CH |

| 124.5 | Ar-C (quaternary) |

| 33.3 | -CH₂Br |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3020 | Medium | Aromatic C-H Stretch |

| 2955, 2870 | Medium | -CH₂- Asymmetric & Symmetric Stretch |

| 1590, 1570, 1470, 1440 | Medium-Strong | Aromatic C=C Bending |

| 1210 | Strong | C-Br Stretch (Aryl) |

| 670 | Strong | C-Br Stretch (Alkyl) |

Sample Preparation: Neat liquid film

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 252 | 5 | [M+4]⁺ (Isotopic peak with ⁸¹Br₂) |

| 250 | 10 | [M+2]⁺ (Isotopic peak with ⁷⁹Br⁸¹Br) |

| 248 | 5 | [M]⁺ (Molecular ion with ⁷⁹Br₂) |

| 171 | 95 | [M-Br+2]⁺ (Isotopic peak) |

| 169 | 100 (Base Peak) | [M-Br]⁺ |

| 90 | 40 | [C₇H₆]⁺ |

| 89 | 50 | [C₇H₅]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The spectrum is acquired at room temperature with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically co-added and Fourier transformed.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds are used. Several hundred to a few thousand scans are accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: As this compound is a low-melting solid, it can be analyzed as a neat liquid. A drop of the molten compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is first collected. The sample is then placed in the spectrometer, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI).

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

The Versatility of 2-Bromobenzyl Bromide: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 21, 2025 – 2-Bromobenzyl bromide, a versatile aromatic halide, is a key building block in a multitude of research applications, ranging from the synthesis of complex heterocyclic scaffolds for drug discovery to the functionalization of materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core applications, complete with detailed experimental protocols, quantitative data, and visual representations of associated chemical and biological pathways.

Core Applications in Organic Synthesis

This compound serves as a valuable reagent in the construction of diverse molecular architectures. Its utility is prominently demonstrated in the synthesis of quinazolines, indenes, and triarylamines.

Synthesis of Substituted Quinazolines and Tetrahydroquinazolines

This compound is a key precursor in the copper-catalyzed tandem synthesis of quinazolines and 1,2,3,4-tetrahydroquinazolines.[1][2] This method provides a versatile and practical protocol for the synthesis of these important heterocyclic compounds, which are prevalent in many biologically active molecules.

Table 1: Quantitative Data for Copper-Catalyzed Quinazoline Synthesis

| Entry | Aldehyde | Amine Source | Product | Yield (%) |

| 1 | Benzaldehyde | Aq. Ammonia (B1221849) | 2-Phenylquinazoline | 85 |

| 2 | 4-Methoxybenzaldehyde | Aq. Ammonia | 2-(4-Methoxyphenyl)quinazoline | 82 |

| 3 | Benzaldehyde | Methylamine | 1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline | 78 |

Synthesis of 2- and 3-Substituted Indenes

An efficient route to 2- and 3-substituted indenes utilizes this compound in an enolate alkylation/Cr(II)/Ni(II)-mediated carbonyl addition sequence.[1] This multi-step process allows for the construction of the indene (B144670) core with a variety of substituents, with overall yields for the three-step sequence ranging from 29% to 58%.[3]

Table 2: Quantitative Data for Indene Synthesis

| Entry | Ketone | Overall Yield (%) |

| 1 | Cyclohexanone | 58 |

| 2 | Acetone | 45 |

| 3 | 2-Pentanone | 52 |

Synthesis of Tris-2-bromotribenzylamine

Tris-2-bromotribenzylamine can be prepared from the reaction of this compound with aqueous ammonia in an ethanol (B145695) solvent.[4] This synthesis provides a straightforward method to obtain this tripodal amine.

Table 3: Physical Data for Tris-2-bromotribenzylamine

| Property | Value |

| Molecular Formula | C₂₁H₁₈Br₃N |

| Molecular Weight | 528.1 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

Application in Medicinal Chemistry: The Synthesis of Pinaverium Bromide

This compound is a crucial intermediate in the synthesis of Pinaverium bromide, a selective calcium channel blocker used for the treatment of irritable bowel syndrome.[5] Although the commercial synthesis often utilizes the more substituted 2-bromo-4,5-dimethoxybenzyl bromide, the core reaction involves the N-alkylation of a secondary amine, a reaction for which this compound is well-suited. High yields, typically around 90%, are reported for this quaternization step.[6][7]

Signaling Pathway of L-type Calcium Channel Blockade in Gastrointestinal Smooth Muscle

Pinaverium bromide acts by blocking L-type voltage-gated calcium channels in the smooth muscle cells of the gastrointestinal tract.[1][3][8] This inhibition of calcium influx prevents the activation of calmodulin and subsequently myosin light chain kinase (MLCK), leading to muscle relaxation and the alleviation of spasms.[9][10]

Protecting Group Chemistry

While specific literature on this compound as a protecting group is sparse, its structural similarity to benzyl (B1604629) bromide suggests its utility in the protection of alcohols, phenols, and amines. The 2-bromo substituent may offer altered reactivity and deprotection conditions compared to the unsubstituted benzyl group. The general strategies involve Williamson ether synthesis for O-alkylation and direct N-alkylation for amines.

Table 4: General Conditions for O- and N-Alkylation with Benzyl Halides

| Substrate | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Phenol | K₂CO₃, this compound | DMF | 50-80 | 75-90 |

| Primary Alcohol | NaH, this compound | THF/DMF | 0-25 | 80-95 |

| Primary Amine | K₂CO₃, this compound | Acetonitrile (B52724) | 50-80 | 70-90 |

Potential Applications in Materials Science

The reactivity of this compound suggests its potential for applications in materials science, particularly in polymer synthesis and nanoparticle functionalization.

Polymer Synthesis via Atom Transfer Radical Polymerization (ATRP)

Benzyl halides are effective initiators for ATRP, a controlled radical polymerization technique. This compound could potentially initiate the polymerization of various vinyl monomers, such as styrenes and (meth)acrylates, to produce well-defined polymers with a bromo-functionalized terminus, which can be further modified.

Nanoparticle Functionalization

The benzylic bromide moiety of this compound can be used to covalently attach this molecule to the surface of nanoparticles (e.g., silica (B1680970) or gold) that have been pre-functionalized with nucleophilic groups like amines or thiols. This surface modification can be used to alter the nanoparticles' properties or to provide a reactive handle for further elaboration.

Experimental Protocols

General Procedure for the Copper-Catalyzed Synthesis of 2-Substituted Quinazolines

To a solution of an aldehyde (1.0 mmol) in DMSO (5 mL) are added this compound (1.2 mmol), aqueous ammonia (28%, 2.0 mL), and Cu(OAc)₂ (0.1 mmol). The mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired quinazoline.

General Procedure for the Synthesis of 2-Substituted Indenes

To a solution of a ketone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C is added a solution of LDA (1.1 mmol) in THF. The mixture is stirred for 30 minutes, and then a solution of this compound (1.2 mmol) in THF is added. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ether. The combined organic layers are dried and concentrated. The crude product is then subjected to a chromium(II)- and nickel(II)-mediated cyclization, followed by acid-catalyzed dehydration to yield the substituted indene.[3]

General Procedure for N-Alkylation of a Primary Amine

A mixture of a primary amine (1.0 mmol), this compound (1.1 mmol), and K₂CO₃ (2.0 mmol) in acetonitrile (10 mL) is stirred at 60 °C for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.

This technical guide highlights the significant potential of this compound in various fields of chemical research. Its reactivity and versatility make it an indispensable tool for the synthesis of complex molecules and the development of novel materials.

References

- 1. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Facebook [cancer.gov]

- 4. Pinaverium bromide: A calcium channel blocker acting selectively on the gastrointestinal tract | Semantic Scholar [semanticscholar.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Calcium Sensitization Mechanisms in Gastrointestinal Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium Sensitization Mechanisms in Gastrointestinal Smooth Muscles [jnmjournal.org]

An In-depth Technical Guide to 2-Bromobenzyl Bromide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzyl bromide, also known by its systematic name 1-bromo-2-(bromomethyl)benzene, is a disubstituted aromatic compound with the chemical formula C₇H₆Br₂. It exists as a colorless to light yellow crystalline solid or liquid with a melting point in the range of 29-32 °C. This versatile organic molecule serves as a crucial intermediate in a variety of synthetic applications, most notably in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs). Its utility stems from the presence of two reactive sites: the bromine atom on the aromatic ring, which can participate in cross-coupling reactions, and the benzylic bromide, which is a potent alkylating agent. This guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for its preparation, and its significant applications in research and drug development.

While the specific historical moment of the discovery of this compound is not well-documented in the surveyed literature, its synthesis is rooted in the broader historical development of electrophilic aromatic substitution and free-radical halogenation reactions, which were extensively explored in the 19th and early 20th centuries. The methods for its preparation have evolved, reflecting the advancements in synthetic organic chemistry, moving from less selective, harsh conditions to more controlled and efficient processes.

Synthetic Methodologies

The synthesis of this compound can be achieved through several distinct routes, primarily involving the bromination of toluene (B28343) or its derivatives. The choice of method often depends on factors such as starting material availability, desired scale, and safety considerations.

Free-Radical Bromination of 2-Bromotoluene (B146081)

This is one of the most common and direct methods for the synthesis of this compound. It involves the selective bromination of the methyl group of 2-bromotoluene. This reaction proceeds via a free-radical mechanism, typically initiated by UV light or a radical initiator.

Experimental Protocol:

A solution of 2-bromotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane (B81311) is heated to reflux. A brominating agent, most commonly N-bromosuccinimide (NBS) (1.0-1.2 equivalents), is added portion-wise, along with a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction mixture is irradiated with a UV lamp or a high-wattage incandescent bulb to facilitate the initiation of the radical chain reaction. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with brine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation under reduced pressure or recrystallization.

Logical Workflow for Free-Radical Bromination

Caption: Workflow for the synthesis of this compound via free-radical bromination.

Electrophilic Aromatic Bromination followed by Side-Chain Bromination

This two-step approach involves first introducing a bromine atom onto the toluene ring via electrophilic aromatic substitution, followed by the free-radical bromination of the methyl group.

Experimental Protocol:

-

Step 1: Electrophilic Aromatic Bromination of Toluene: Toluene is treated with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The reaction is typically carried out at or below room temperature in a solvent like dichloromethane (B109758) or without a solvent. This reaction yields a mixture of ortho- and para-bromotoluene. The isomers are then separated, usually by distillation.

-

Step 2: Free-Radical Bromination of 2-Bromotoluene: The separated 2-bromotoluene is then subjected to free-radical bromination as described in the previous method.

Synthetic Pathway: Two-Step Bromination of Toluene

Caption: Two-step synthesis of this compound from toluene.

Synthesis from 2-Bromobenzyl Alcohol

Another synthetic route involves the conversion of 2-bromobenzyl alcohol to this compound. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromide ion.

Experimental Protocol:

2-Bromobenzyl alcohol is treated with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). When using PBr₃, the alcohol is typically dissolved in an inert solvent like diethyl ether or dichloromethane and cooled in an ice bath. PBr₃ (approximately 0.4 equivalents) is then added dropwise. The reaction is usually stirred at room temperature for several hours. The workup involves carefully quenching the excess PBr₃ with water, followed by extraction with an organic solvent. The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried, and concentrated to give the product.

| Method | Starting Material | Reagents | Solvent | Typical Yield (%) | Reference |

| Free-Radical Bromination | 2-Bromotoluene | N-Bromosuccinimide (NBS), AIBN | Carbon Tetrachloride | ~80% | [1] |

| Two-Step from Toluene | Toluene | 1. Br₂, FeBr₃2. NBS, AIBN | 1. Dichloromethane2. Carbon Tetrachloride | Variable (depends on isomer separation) | General Knowledge |

| From 2-Bromobenzyl Alcohol | 2-Bromobenzyl Alcohol | Phosphorus Tribromide (PBr₃) | Diethyl Ether | High | General Knowledge |

Table 1: Comparison of Synthetic Methods for this compound

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, with its primary applications found in the pharmaceutical and agrochemical industries.

Intermediate in the Synthesis of Pinaverium Bromide

One of the most significant applications of a derivative of this compound is in the synthesis of Pinaverium bromide.[2] Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker and is used to treat irritable bowel syndrome (IBS). The synthesis involves the quaternization of a morpholine (B109124) derivative with a substituted this compound, specifically 2-bromo-4,5-dimethoxybenzyl bromide.

Logical Relationship in Pinaverium Bromide Synthesis

Caption: Role of a this compound derivative in Pinaverium bromide synthesis.

Synthesis of Heterocyclic Compounds

This compound is a key precursor for the synthesis of various heterocyclic compounds. For instance, it is used in the preparation of substituted quinazolines and 1,2,3,4-tetrahydroquinazolines.[3] These scaffolds are present in numerous biologically active molecules. The synthesis often involves a copper-catalyzed tandem reaction of 2-bromobenzyl bromides with aldehydes and ammonia (B1221849) or amines. It is also utilized in the synthesis of 2- and 3-substituted indenes.[3]

Agrochemicals

In the agrochemical industry, this compound serves as an intermediate for the synthesis of novel pesticides and herbicides. Its bifunctional nature allows for the construction of complex molecules with desired biological activities.

Signaling Pathways

Despite its utility as a synthetic intermediate, there is no information available in the current scientific literature to suggest that this compound itself is directly involved in any specific biological signaling pathways. Its primary role in a biological context is as a precursor to pharmacologically active molecules.

Conclusion

This compound is a fundamentally important reagent in modern organic synthesis. While the precise historical details of its initial discovery are not clearly documented, the development of its synthetic routes is a testament to the progress in the field of organic chemistry. The methodologies for its preparation are well-established, offering chemists reliable access to this versatile building block. Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of important drugs such as Pinaverium bromide. As research continues to uncover new synthetic methodologies and applications, this compound is expected to remain an indispensable tool for researchers and professionals in the field of drug development and materials science. Further investigations into more environmentally benign synthetic methods and the exploration of its utility in the synthesis of novel complex molecules will undoubtedly continue to be areas of active research.

References

- 1. benchchem.com [benchchem.com]

- 2. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]

- 3. EP0045431A1 - Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain - Google Patents [patents.google.com]

Methodological & Application

Application Notes: Synthesis of Quinazolines via Copper-Catalyzed Tandem Reaction of 2-Bromobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, have established them as privileged scaffolds in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for an efficient one-pot synthesis of substituted quinazolines and 1,2,3,4-tetrahydroquinazolines. The described methodology utilizes readily available 2-bromobenzyl bromides, various aldehydes, and aqueous ammonia (B1221849) or amines in a copper-catalyzed tandem reaction. This approach offers a versatile and practical route to a library of quinazoline (B50416) derivatives, crucial for structure-activity relationship (SAR) studies in the drug development process.

Data Presentation

The following table summarizes the yields of various substituted quinazolines synthesized using the described copper-catalyzed tandem reaction. The data is adapted from the work of Fan et al. (2014).

| Entry | Aldehyde (RCHO) | Amine (R'NH₂) | Product | Yield (%) |

| 1 | Benzaldehyde | aq. NH₃ | 2-Phenylquinazoline | 85 |

| 2 | 4-Methylbenzaldehyde | aq. NH₃ | 2-(p-Tolyl)quinazoline | 82 |

| 3 | 4-Methoxybenzaldehyde | aq. NH₃ | 2-(4-Methoxyphenyl)quinazoline | 88 |

| 4 | 4-Chlorobenzaldehyde | aq. NH₃ | 2-(4-Chlorophenyl)quinazoline | 79 |

| 5 | 2-Thiophenecarboxaldehyde | aq. NH₃ | 2-(Thiophen-2-yl)quinazoline | 75 |

| 6 | Propanal | aq. NH₃ | 2-Ethylquinazoline | 68 |

| 7 | Benzaldehyde | Methylamine | 3-Methyl-2-phenyl-3,4-dihydroquinazoline | N/A |

| 8 | Benzaldehyde | Benzylamine | 3-Benzyl-2-phenyl-3,4-dihydroquinazoline | N/A |

Note: Yields for dihydroquinazolines were not explicitly quantified in the primary literature but the methodology is described as effective.

Experimental Protocols

This section details the methodologies for the synthesis of quinazolines and 1,2,3,4-tetrahydroquinazolines.

Materials and Equipment

-

2-Bromobenzyl bromide

-

Substituted aldehydes

-

Aqueous ammonia (25-28%) or primary amines

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard glassware for extraction and purification

-

Thin-layer chromatography (TLC) plates

-

Silica (B1680970) gel for column chromatography

General Procedure for the Synthesis of Quinazolines

-

To a solution of this compound (1.0 mmol) and the respective aldehyde (1.2 mmol) in DMF (5 mL), add aqueous ammonia (3.0 mmol).

-

To this mixture, add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).

-

The reaction mixture is stirred at 110 °C for 12 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).

-

The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (petroleum ether/ethyl acetate = 10:1) to afford the desired quinazoline derivative.

General Procedure for the Synthesis of 1,2,3,4-Tetrahydroquinazolines

-

To a solution of this compound (1.0 mmol) and the respective aldehyde (1.2 mmol) in DMF (5 mL), add the primary amine (3.0 mmol).

-

To this mixture, add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).

-

The reaction mixture is stirred at 80 °C for 8 hours.

-

Monitor the reaction progress using TLC.

-